molecular formula C11H13ClOS B1474221 (1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol CAS No. 1932340-55-0

(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol

Cat. No.: B1474221
CAS No.: 1932340-55-0
M. Wt: 228.74 g/mol
InChI Key: AUJNULRRCGBQFZ-GHMZBOCLSA-N
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Description

(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a 4-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-chlorothiophenol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of more sustainable solvents and reagents are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the sulfanyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclopentanone derivatives, while substitution reactions can lead to various substituted cyclopentane compounds.

Scientific Research Applications

(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol
  • (1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol
  • (1R,2R)-2-[(4-methylphenyl)sulfanyl]cyclopentan-1-ol

Uniqueness

(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2R)-2-(4-chlorophenyl)sulfanylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJNULRRCGBQFZ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)SC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Reactant of Route 2
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(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Reactant of Route 3
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Reactant of Route 4
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Reactant of Route 5
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Reactant of Route 6
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol

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